Almurtide sodium
Description
Almurtide sodium (nor-MDP) is a synthetic derivative of muramyl dipeptide (MDP), a component of bacterial cell walls. It exhibits immunostimulatory, antitumor, and broad-spectrum antimicrobial properties . Almurtide activates monocytes and macrophages, inducing cytokine secretion (e.g., interleukins, tumor necrosis factor-alpha), which recruits and activates other immune cells. This mechanism underlies its ability to protect against infections (e.g., Pseudomonas aeruginosa, Candida albicans) and inhibit carcinogenic viruses like Friend leukemia virus in murine models . Additionally, its antitumor activity is attributed to enhanced immune surveillance and indirect cytotoxic effects on malignant cells .
Properties
CAS No. |
103882-13-9 |
|---|---|
Molecular Formula |
C18H29N4NaO11 |
Molecular Weight |
500.44 |
IUPAC Name |
sodium (4R,5R,10S,13R)-13-carbamoyl-4-formyl-10-methyl-2,8,11-trioxo-5-((1R,2R)-1,2,3-trihydroxypropyl)-6-oxa-3,9,12-triazahexadecan-16-oate |
InChI |
1S/C18H30N4O11.Na/c1-8(18(32)22-10(17(19)31)3-4-14(28)29)20-13(27)7-33-16(15(30)12(26)6-24)11(5-23)21-9(2)25;/h5,8,10-12,15-16,24,26,30H,3-4,6-7H2,1-2H3,(H2,19,31)(H,20,27)(H,21,25)(H,22,32)(H,28,29);/q;+1/p-1/t8-,10+,11-,12+,15+,16+;/m0./s1 |
InChI Key |
LWDLWMRHPMEHTA-FRSJEOSWSA-M |
SMILES |
[Na+].C[C@H](NC(=O)CO[C@@H]([C@H](O)[C@H](O)CO)[C@@H](NC(=O)C)C=O)C(=O)N[C@H](CCC(=O)[O-])C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Almurtide sodium |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Almurtide sodium belongs to a class of immunomodulators and antimicrobial agents. Below, it is compared with two functionally and structurally distinct compounds referenced in the literature: Adjuvant Peptide (immunostimulant) and FITC-εAhx-HHV-2 EnvelopeGlycoproteinG (561-578) (antiviral glycoprotein fragment).
Table 1: Comparative Analysis of this compound and Similar Compounds
Structural and Functional Contrasts
This compound vs. Adjuvant Peptide
- Structural : Almurtide is a small-molecule dipeptide analog, whereas Adjuvant Peptide is a larger polypeptide.
- Functional : Almurtide directly stimulates innate immunity, while Adjuvant Peptide indirectly enhances adaptive immune responses in vaccines .
This compound vs. FITC-εAhx-HHV-2 Glycoprotein Fragment Structural: Almurtide is a synthetic organic compound, while the glycoprotein fragment is a fluorescently labeled viral antigen. Functional: Almurtide targets multiple pathogens and tumors, whereas the glycoprotein fragment is specific to HSV-2 diagnosis/therapy .
Research Findings
- Almurtide: Demonstrated 60-70% survival rates in murine models of P. aeruginosa peritonitis and C. albicans systemic infection . Its antitumor efficacy correlates with dose-dependent macrophage activation .
- Adjuvant Peptide : Lacks direct antimicrobial activity but enhances vaccine-mediated protection by 2-3 fold in preclinical studies .
- HSV-2 Glycoprotein Fragment: Shows 90% cross-reactivity with HSV-2 sera, enabling sensitive diagnostic applications .
Challenges in Comparative Analysis
- Data Heterogeneity: Structural and functional diversity among immunomodulators complicates direct comparisons (e.g., small molecules vs. peptides vs. glycoproteins) .
- Extraction Limitations : Analytical methods for compounds in complex matrices (e.g., biologics) may alter their native properties, affecting accuracy .
Q & A
Q. What gaps exist in understanding this compound’s off-target effects, and how can they be methodologically addressed?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
